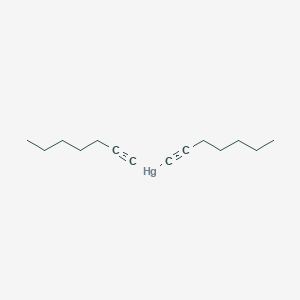
Di(hept-1-yn-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di(hept-1-yn-1-yl)mercury can be synthesized through the reaction of hept-1-yne with mercury(II) acetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve mercury(II) acetate in an appropriate solvent, such as ethanol.
- Add hept-1-yne to the solution.
- Introduce sodium hydroxide to the mixture to facilitate the reaction.
- Allow the reaction to proceed under controlled temperature and stirring conditions.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Di(hept-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding hept-1-yne derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and hept-1-yne.
Substitution: The compound can participate in substitution reactions where the hept-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and hept-1-yne derivatives.
Reduction: Elemental mercury and hept-1-yne.
Substitution: Compounds with new functional groups replacing the hept-1-yn-1-yl groups.
Wissenschaftliche Forschungsanwendungen
Di(hept-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of di(hept-1-yn-1-yl)mercury involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it can interfere with cellular signaling pathways and induce oxidative stress, contributing to its toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Hex-1-yn-1-yl)diphenylphosphine
- (Hept-1-yn-1-yl)diphenylphosphine
- N,N-Dimethylundec-2-ynyl-1-amine
Uniqueness
Di(hept-1-yn-1-yl)mercury is unique due to its specific structure and the presence of mercury, which imparts distinct chemical and toxicological properties
Eigenschaften
CAS-Nummer |
89236-97-5 |
|---|---|
Molekularformel |
C14H22Hg |
Molekulargewicht |
390.92 g/mol |
IUPAC-Name |
bis(hept-1-ynyl)mercury |
InChI |
InChI=1S/2C7H11.Hg/c2*1-3-5-7-6-4-2;/h2*3,5-7H2,1H3; |
InChI-Schlüssel |
MDQDEQGMZKXQMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#C[Hg]C#CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)


![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)


![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)


